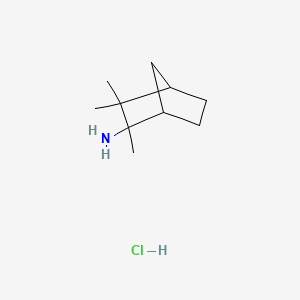
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H12N2 . This indicates that the molecule is composed of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .Scientific Research Applications
Environmental and Biological Sensor Applications
Amine-functionalized α-cyanostilbene derivatives, closely related to acrylonitrile compounds, have been developed for the detection of picric acid, a significant environmental and biological pollutant. These compounds form host-guest complexes that enhance fluorescence quenching, facilitating sensitive and selective detection in various media (Ding et al., 2014).
Photophysical Properties and Molecular Packing
Studies on the photophysical properties and molecular packing of (dimethylamino)arylacrylonitrile derivatives have shown that the nature of substituents and their arrangement significantly affect the fluorescence properties and crystal lattices of these compounds. This research provides insights into the factors controlling photochemical behavior in the solid state (Percino et al., 2013).
Synthesis and Characterization of Polymers
The synthesis of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate represents an area of research focusing on the development of materials with potential applications in various industries. This work involves free radical polymerization and detailed characterization of the resulting polymers (Vijayanand et al., 2002).
Catalytic Applications
Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, another class of related compounds, has explored their use as reactive Michael acceptors in catalytic asymmetric conjugate additions. These studies are essential for developing new methodologies in synthetic organic chemistry (Del Fiandra et al., 2016).
Advanced Material Applications
A study on a novel α-cyanostilbenic derivative, exhibiting Z–E isomerization, reported the preparation of fluorescent-molecule-dispersed liquid crystals through photoisomerization-induced phase separation. This material demonstrates electrically controllable photoluminescence, highlighting its potential for advanced optical applications (Lu et al., 2014).
Safety and Hazards
Handling “(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” requires caution. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)


![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)